Technical Guide: Physicochemical Properties of 4-amino-3-ethoxy-N-ethylbenzamide
Technical Guide: Physicochemical Properties of 4-amino-3-ethoxy-N-ethylbenzamide
To: Researchers, Scientists, and Drug Development Professionals
Subject: An In-depth Technical Guide on the Core Chemical Properties of 4-amino-3-ethoxy-N-ethylbenzamide
Executive Summary
This document outlines the known chemical and physical properties of the compound 4-amino-3-ethoxy-N-ethylbenzamide. Extensive searches of scientific literature and chemical databases have revealed a significant lack of experimentally determined data for this specific molecule. While information is available for structurally related compounds, particularly its precursor 4-amino-3-ethoxybenzamide, the N-ethylated derivative remains largely uncharacterized in public domains.
This guide presents the available information for the closely related precursor and outlines the theoretical and experimental methodologies that would be required to fully characterize the target compound, 4-amino-3-ethoxy-N-ethylbenzamide. This approach is intended to provide a foundational understanding for researchers interested in the synthesis and evaluation of this molecule.
Physicochemical Properties of the Related Compound: 4-amino-3-ethoxybenzamide
To provide a baseline, the known properties of the parent amide, 4-amino-3-ethoxybenzamide (CAS RN: 917909-47-8), are summarized below. It is important to note that the addition of an N-ethyl group will alter these properties.
| Property | Value | Reference |
| Molecular Formula | C9H12N2O2 | [1] |
| Molecular Weight | 180.21 g/mol | [1] |
| Physical State | Solid | [1] |
| Appearance | Tan to white solid | [1] |
| Melting Point | Not Available | [1] |
| Boiling Point | Not Available | [1] |
| Solubility | Not Available | [1] |
| Storage Condition | Sealed in dry, Store at room temperature (20 to 22 °C) | [1] |
Proposed Synthesis and Characterization Workflow
The synthesis of 4-amino-3-ethoxy-N-ethylbenzamide would likely proceed from its corresponding carboxylic acid, 4-amino-3-ethoxybenzoic acid. A general experimental workflow for its synthesis and characterization is proposed below.
Caption: Proposed workflow for the synthesis, purification, and characterization of 4-amino-3-ethoxy-N-ethylbenzamide.
Detailed Experimental Protocols
As no specific experimental protocols for the synthesis of 4-amino-3-ethoxy-N-ethylbenzamide have been found in the literature, a general procedure based on standard organic chemistry techniques is described.
Objective: To synthesize 4-amino-3-ethoxy-N-ethylbenzamide from 4-amino-3-ethoxybenzoic acid.
Materials:
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4-amino-3-ethoxybenzoic acid
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Thionyl chloride (SOCl₂) or a peptide coupling reagent (e.g., HATU, HOBt, EDC)
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Ethylamine (or ethylamine hydrochloride with a base)
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Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
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Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
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Solvents for workup and purification (e.g., Ethyl acetate, Hexanes, Saturated sodium bicarbonate solution, Brine)
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Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)
Procedure (Amide formation via an acyl chloride):
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Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-amino-3-ethoxybenzoic acid in an anhydrous solvent such as DCM. Add thionyl chloride (typically 1.5-2.0 equivalents) dropwise at 0 °C. Allow the reaction to stir at room temperature or gently reflux until the starting material is consumed (monitor by TLC). Remove the excess thionyl chloride and solvent under reduced pressure.
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Amidation: Dissolve the resulting crude acyl chloride in fresh anhydrous DCM. In a separate flask, dissolve ethylamine or a salt thereof with a non-nucleophilic base like triethylamine in DCM. Add the amine solution dropwise to the acyl chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
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Workup: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-amino-3-ethoxy-N-ethylbenzamide.
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Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry. Determine the melting point of the purified solid.
Biological Activity and Signaling Pathways
Currently, there is no published information regarding the biological activity or any associated signaling pathways for 4-amino-3-ethoxy-N-ethylbenzamide. To elucidate its pharmacological profile, the following experimental workflow is proposed.
Caption: A logical workflow for the investigation of the biological activity of 4-amino-3-ethoxy-N-ethylbenzamide.
Conclusion
While a comprehensive technical guide on the experimentally determined properties of 4-amino-3-ethoxy-N-ethylbenzamide cannot be provided at this time due to a lack of available data, this document serves as a foundational resource for researchers. It provides context through the known properties of a close structural analog and outlines the necessary synthetic and analytical procedures to fully characterize the target compound. The proposed workflows offer a roadmap for future research into the chemical and biological properties of this novel molecule. Further experimental investigation is required to populate the data tables and elucidate the potential applications of 4-amino-3-ethoxy-N-ethylbenzamide in drug discovery and development.
